
(-)-Tramadol
概要
説明
(-)-Tramadol is a synthetic opioid analgesic used primarily for the treatment of moderate to moderately severe pain. It is the enantiomer of Tramadol, which means it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective in pain management.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate to form the desired alcohol. The key steps include:
Formation of the Ketone Intermediate: This is achieved through a Friedel-Crafts acylation reaction.
Reduction: The ketone intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the alcohol.
Resolution: The racemic mixture of Tramadol is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: This step is used to reduce the ketone intermediate to the alcohol.
Chiral Resolution: Industrial methods often employ advanced chiral chromatography techniques to separate the enantiomers efficiently.
Purification: The final product is purified using recrystallization or other purification techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: (-)-Tramadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl group, where this compound can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
N-oxide Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Esters: Formed through substitution reactions.
科学的研究の応用
Chronic Pain Management
- Osteoarthritis : (-)-Tramadol has shown effectiveness in managing chronic pain associated with osteoarthritis. Studies indicate that it provides comparable pain relief to other opioids but with a better safety profile, particularly in elderly patients .
- Neuropathic Pain : Its SNRI properties make this compound particularly useful in treating neuropathic pain conditions, where traditional opioids may be less effective .
Postoperative Pain Relief
- This compound is often utilized for postoperative pain management. It has been found to provide adequate analgesia comparable to stronger opioids like pethidine, with a lower risk of adverse effects .
Combination Therapy
- The drug is frequently used in combination with non-opioid analgesics such as acetaminophen or NSAIDs to enhance pain relief while reducing the required dose of opioids, thereby mitigating potential side effects .
Off-Label Uses
- This compound is also employed off-label for conditions such as premature ejaculation and restless legs syndrome due to its central nervous system effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes rapid absorption following oral administration, with peak concentrations occurring approximately 4.9 hours post-dose. The drug is metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its analgesic effects . The elimination half-life is about 6 hours, allowing for flexible dosing schedules.
Safety Profile and Considerations
While this compound is generally well-tolerated, it carries risks similar to other opioids, including potential for tolerance, dependence, and overdose, particularly when used at high doses or in conjunction with other serotonergic medications . Monitoring for side effects such as seizures and serotonin syndrome is essential during treatment.
Case Study 1: Chronic Pain Management
A cohort study involving patients with chronic osteoarthritis demonstrated that those treated with this compound experienced significant reductions in pain scores compared to baseline measurements. The study highlighted its efficacy and safety over long-term use compared to traditional opioids .
Case Study 2: Postoperative Pain Relief
In a randomized controlled trial assessing postoperative patients, those receiving this compound reported lower pain levels and required fewer rescue doses of stronger opioids compared to those on standard opioid therapy alone. This indicates that this compound can effectively manage acute postoperative pain while minimizing opioid-related side effects .
作用機序
(-)-Tramadol exerts its effects through a dual mechanism of action:
Opioid Receptor Agonism: this compound binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects.
Inhibition of Norepinephrine and Serotonin Reuptake: this compound inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic properties.
Molecular Targets and Pathways:
μ-Opioid Receptors: Primary target for its analgesic effects.
Norepinephrine Transporters: Inhibition leads to increased norepinephrine levels.
Serotonin Transporters: Inhibition leads to increased serotonin levels.
類似化合物との比較
Tramadol: The racemic mixture containing both enantiomers.
Oxycodone: Another opioid analgesic with a different chemical structure but similar analgesic properties.
Hydrocodone: An opioid analgesic used for similar indications.
Uniqueness of (-)-Tramadol: this compound is unique due to its dual mechanism of action, which combines opioid receptor agonism with the inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective in managing pain with potentially fewer side effects compared to other opioids that act solely on opioid receptors.
生物活性
(-)-Tramadol is a synthetic opioid analgesic that is widely used for the management of moderate to severe pain. It acts primarily as a mu-opioid receptor agonist but also has additional mechanisms of action, including inhibition of norepinephrine and serotonin reuptake. This multifaceted pharmacology contributes to its analgesic effects and potential side effects. This article will explore the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, biochemical effects, and clinical implications based on diverse research findings.
Pharmacodynamics
This compound exhibits a unique profile among opioids due to its dual mechanism of action:
- Mu-opioid Receptor Agonism : this compound binds to the mu-opioid receptors in the central nervous system (CNS), providing analgesia similar to traditional opioids.
- Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing descending pain control pathways. The inhibition of norepinephrine uptake is more potent than that of serotonin, making it effective in treating neuropathic pain .
The binding affinities for these receptors are critical in determining its efficacy and side effect profile. Research indicates that this compound has a Ki value of approximately 1.08 μmol/L for norepinephrine transporters (hNET) and 1.19 μmol/L for serotonin transporters (hSERT) .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6, which converts it to its active metabolite M1. Genetic variations in CYP2D6 can significantly affect drug metabolism and response .
- Elimination : The elimination half-life ranges from 5 to 7 hours, with renal excretion being the primary route for elimination.
Biochemical Effects
Research has shown that this compound can influence various biochemical parameters:
- Inflammatory Markers : Studies indicate that tramadol administration can increase levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models, suggesting potential inflammatory responses associated with its use .
- Oxidative Stress : Tramadol may induce oxidative stress in tissues, as evidenced by increased malondialdehyde (MDA) levels and decreased glutathione peroxidase (GPX) activity in treated rats . This oxidative stress could contribute to tissue damage over time.
Table 1: Biochemical Effects of this compound Administration
Parameter | Control Group | Therapeutic Dose Group | High Dose Group |
---|---|---|---|
Sialic Acid (ng/ml) | 2.71 ± 0.15 | 3.35 ± 0.32 | Not Reported |
TNF-α (pg/ml) | 17.89 ± 2.84 | 2.44 ± 0.24 | Not Reported |
IL-1β (pg/ml) | 4.16 ± 0.33 | Not Reported | Not Reported |
NF-KB (ng/g) | 0.36 ± 0.07 | Not Reported | Not Reported |
MPO (ng/g) | 4.88 ± 0.52 | Not Reported | Not Reported |
Clinical Implications
The clinical use of this compound has been associated with various outcomes:
- Dependence and Withdrawal : There have been increasing reports of tramadol dependence despite its initial classification as having a low abuse potential. A case study documented a patient consuming up to 1400 mg daily before seeking treatment for dependence . Withdrawal symptoms can include anxiety, depression, and physical discomfort.
- Cognitive Effects : A population-based study indicated that prolonged use of tramadol is associated with an increased risk of dementia among older adults . This raises concerns about long-term use in vulnerable populations.
Case Study: Long-Term Use and Cognitive Decline
A retrospective cohort study involving over 41,000 older adults found that those using tramadol for more than three months had higher rates of dementia compared to non-users. The incidence rates per 1000 person-years were significantly higher among long-term users, suggesting a potential link between chronic tramadol use and cognitive decline .
Q & A
Q. What analytical methods are recommended for quantifying (-)-Tramadol and its metabolites in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is the gold standard for quantifying this compound and its metabolites (e.g., N-desmethyl-tramadol) in urine or plasma. This method minimizes matrix effects and improves precision. Key parameters include reversed-phase chromatography (C18 column), gradient elution (e.g., 0.1% formic acid in water/acetonitrile), and multiple reaction monitoring (MRM) for transitions like m/z 264→58 (Tramadol) and 250→58 (N-desmethyl-tramadol). Validation should follow FDA guidelines, assessing linearity (10–2000 µg/L), recovery (>85%), and precision (RSD <10%) .
Q. How can researchers address pharmacokinetic variability in this compound due to genetic polymorphisms?
Answer: Genetic variability in CYP2D6 (responsible for O-demethylation) and CYP3A4 (for N-demethylation) significantly impacts Tramadol’s efficacy and toxicity. To mitigate this:
- Genotype-phenotype correlation studies: Stratify participants by CYP2D6 metabolizer status (e.g., poor, intermediate, extensive) using PCR-based genotyping.
- Phenotypic probes: Administer a test dose of Tramadol and measure metabolite ratios (e.g., O-desmethyl-tramadol/tramadol) in plasma to infer enzymatic activity.
- Population pharmacokinetic modeling: Use nonlinear mixed-effects models (NONMEM) to account for covariates like age, weight, and CYP2D6 activity .
Q. What methodologies are effective in resolving contradictions in clinical trial data on this compound’s efficacy?
Answer: Inconsistent findings (e.g., varying efficacy in premature ejaculation trials) arise from heterogeneous dosing, study designs, and outcome measures. Solutions include:
- Dose-ranging studies: Use adaptive trial designs to identify the minimal effective dose (e.g., 50 mg vs. 100 mg) while controlling for side effects.
- Standardized endpoints: Adopt validated metrics like intravaginal ejaculatory latency time (IELT) with blinded adjudication.
- Meta-regression: Analyze pooled data to adjust for covariates (e.g., baseline pain severity, CYP2D6 status) and quantify heterogeneity (I² statistic) .
Q. What are the established metabolic pathways of this compound in preclinical models?
Answer: In rats and dogs, Tramadol undergoes six primary pathways:
O-demethylation (CYP2D6-mediated) to O-desmethyl-tramadol (active metabolite).
N-demethylation (CYP3A4/B5) to N-desmethyl-tramadol.
Cyclohexyl hydroxylation (CYP2B6/2C19).
Glucuronidation/sulfation of hydroxylated metabolites.
N-oxidation to Tramadol-N-oxide.
Dehydration of hydroxylated intermediates.
Preclinical studies should quantify these metabolites using radiometric assays or high-resolution MS .
Q. How can chemometric approaches enhance simultaneous quantification of this compound with co-administered drugs?
Answer: Partial least squares (PLS) regression and principal component regression (PCR) are effective for analyzing multicomponent formulations (e.g., Tramadol + Paracetamol). Key steps:
- Spectral preprocessing: Apply Savitzky-Golay smoothing or derivative spectroscopy to UV-Vis data.
- Variable selection: Use genetic algorithms to identify optimal wavelength ranges.
- Validation: Compare root mean squared error of prediction (RMSEP) and R² values for PLS vs. PCR. PLS typically outperforms PCR in validation datasets due to better handling of collinearity .
Q. What systematic review frameworks are suitable for assessing this compound misuse epidemiology?
Answer: Follow the Arksey and O’Malley framework for scoping reviews:
Define research questions (e.g., prevalence, risk factors).
Search databases (PubMed, Embase, PsycINFO) using MeSH terms like “Tramadol abuse” AND “Africa.”
Screen studies with PRISMA-ScR criteria, excluding non-peer-reviewed sources.
Extract data into evidence tables (e.g., study design, sample size, outcomes).
Map findings using thematic analysis or meta-aggregation .
Q. What experimental designs minimize bias in assessing this compound’s off-label antidepressant effects?
Answer: Retrospective data mining of patient-reported outcomes (PROs) offers insights while avoiding trial biases:
- Source: Analyze structured and unstructured data from platforms like Drugs.com using natural language processing (NLP).
- Signal detection: Apply disproportionality analysis (e.g., proportional reporting ratio) to identify Tramadol’s antidepressant signals vs. SSRIs.
- Confounding adjustment: Use propensity score matching to balance covariates (e.g., age, comorbidities) between Tramadol and comparator groups .
Q. What factors influence this compound’s abuse potential in preclinical models?
Answer: Rodent models assess dependence via:
- Conditioned place preference (CPP): Measure time spent in Tramadol-paired chambers.
- Self-administration: Evaluate lever-pressing frequency for Tramadol infusions.
- Withdrawal assays: Monitor jumping or tremor frequency after naloxone challenge.
Key findings: Tramadol’s abuse liability is lower than morphine but dose-dependently increases dopamine in the nucleus accumbens .
Q. How can researchers optimize this compound dosing in combination therapies for postoperative pain?
Answer: Use propensity score matching (PSM) to compare regimens (e.g., Tramadol + NSAIDs vs. Tramadol + butorphanol):
- Covariates: Match patients by age, surgery type, and baseline pain scores.
- Outcomes: Assess visual analog scale (VAS) scores and rescue analgesia requirements.
- Analysis: Calculate standardized mean differences (SMD) post-matching to ensure balance. PSM reduces selection bias in retrospective cohorts .
Q. What are the key considerations in designing RCTs for this compound in cancer pain?
Answer:
- Blinding: Use double-dummy designs when comparing Tramadol to active controls (e.g., morphine).
- Dose titration: Start at 50 mg every 4–6 hours, escalating to 400 mg/day based on response.
- Outcome measures: Include ≥30% pain reduction (NIH PROMIS criteria) and adverse event rates (e.g., nausea, dizziness).
- Ethics: Predefine stopping rules for respiratory depression (SaO₂ <90%) .
Q. How do analytical techniques like surfactant-assisted microextraction improve this compound detection?
Answer: Surfactant-assisted directly suspended droplet microextraction (SA-DSDME) enhances sensitivity:
- Procedure: Mix urine with Triton X-100, stir with 1-octanol microdroplet, and analyze via GC-FID.
- Optimization: Use Box-Behnken design to optimize pH (8–9), salt content (10% NaCl), and extraction time (15 min).
- Performance: Achieve limits of detection (LOD) of 2.5 µg/L with preconcentration factors >400 .
Q. What are the implications of this compound’s dose-dependent half-life in overdose toxicokinetics?
Answer: In overdoses (>400 mg), Tramadol’s half-life extends to 9–12 hours due to saturation of CYP2D6. Research should:
- Model nonlinear kinetics: Use Michaelis-Menten equations to describe metabolism saturation.
- Monitor metabolites: Quantify O-desmethyl-tramadol (serotonin syndrome risk) and N-desmethyl-tramadol (seizure threshold reduction).
- Design rescue protocols: Test naloxone efficacy against respiratory depression in CYP2D6 poor metabolizers .
特性
IUPAC Name |
(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-GOEBONIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313414 | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123134-25-8 | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123134-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-(S,S)-trans-Tramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMADOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。